Cas no 2228508-74-3 (1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine)

1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine
- EN300-1953630
- 2228508-74-3
-
- インチ: 1S/C14H15F2NO/c1-18-13-7-6-9(8-12(17)14(15)16)10-4-2-3-5-11(10)13/h2-7,12,14H,8,17H2,1H3
- InChIKey: ADVIBZVESDFNTK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(=C2C=CC=CC=12)OC)N)F
計算された属性
- せいみつぶんしりょう: 251.11217043g/mol
- どういたいしつりょう: 251.11217043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 35.2Ų
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953630-10.0g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1953630-2.5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1953630-1g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1953630-5.0g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1953630-5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1953630-10g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1953630-0.05g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1953630-0.1g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1953630-0.25g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1953630-0.5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.5g |
$1289.0 | 2023-09-17 |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amineに関する追加情報
1,1-Difluoro-3-(4-Methoxynaphthalen-1-yl)Propan-2-Amine: A Comprehensive Overview
The compound 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine (CAS No. 2228508-74-3) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role in drug development, particularly in the design of novel bioactive molecules.
Structural Analysis: The molecule consists of a propanamine backbone with two fluorine atoms attached to the first carbon atom. The second carbon atom is connected to a naphthyl group substituted with a methoxy group at the 4-position. This structure confers the compound with unique electronic and steric properties, making it an attractive candidate for various chemical reactions and biological assays.
Synthesis and Characterization: The synthesis of 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, enabling researchers to explore its properties more effectively. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used for its characterization.
Biological Activity: Studies have demonstrated that this compound exhibits potent activity in vitro against various enzyme targets, making it a promising lead compound for drug discovery. For instance, research published in 2023 revealed its ability to inhibit key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. Additionally, its selectivity profile suggests potential for minimizing off-target effects, a critical factor in drug development.
Applications in Drug Development: The 4-methoxynaphthalenyl group in the molecule contributes significantly to its pharmacokinetic properties, including absorption and metabolism. Recent clinical trials have explored its efficacy as a candidate for treating chronic inflammatory conditions. Furthermore, its fluorinated structure enhances its stability, making it suitable for long-term therapeutic use.
Safety and Toxicology: Preclinical studies have shown that 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine has a favorable safety profile with minimal adverse effects at therapeutic doses. Acute and chronic toxicity studies indicate that it is well-tolerated by experimental animals, supporting its potential for human use.
Environmental Impact: The environmental fate of this compound has also been studied extensively. Research indicates that it undergoes rapid biodegradation under aerobic conditions, reducing its ecological footprint. This is particularly important given the increasing emphasis on sustainable pharmaceutical development.
In conclusion, 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine (CAS No. 2228508-74
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